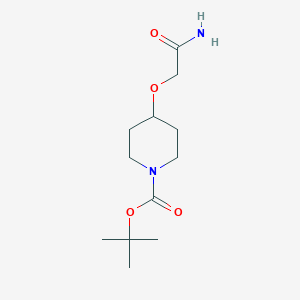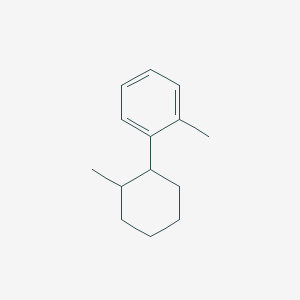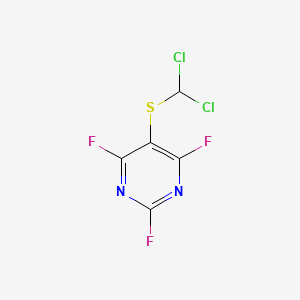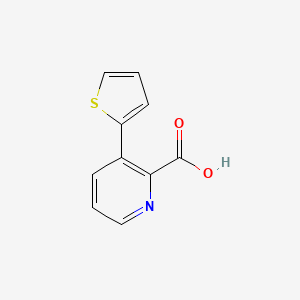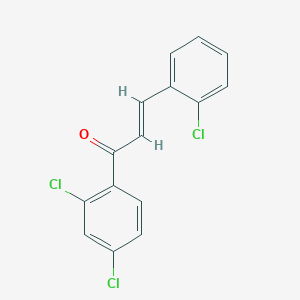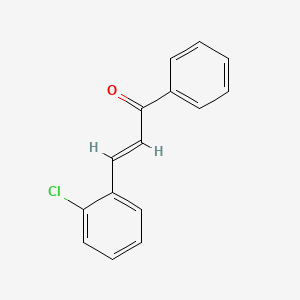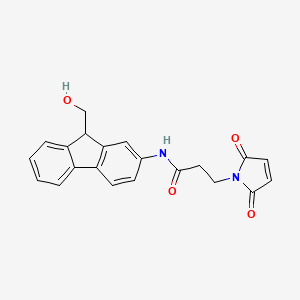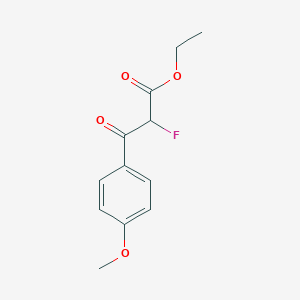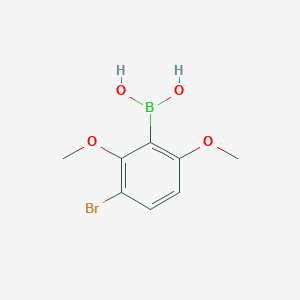
3-Bromo-2,6-dimethoxyphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,6-dimethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BBrO4 and a molecular weight of 260.88 g/mol . This compound is characterized by the presence of a boronic acid group attached to a brominated and dimethoxylated phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-dimethoxyphenylboronic acid typically involves the bromination of 2,6-dimethoxyphenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. The general steps include:
Bromination: 2,6-Dimethoxyphenylboronic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions: 3-Bromo-2,6-dimethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic esters.
Reduction: Formation of boranes.
科学研究应用
3-Bromo-2,6-dimethoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and bioactive molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Chemical Biology: It is employed in the development of chemical probes and sensors for biological studies.
作用机制
The primary mechanism of action of 3-Bromo-2,6-dimethoxyphenylboronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
相似化合物的比较
2,6-Dimethoxyphenylboronic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromophenylboronic acid: Lacks the methoxy groups, which can affect its solubility and reactivity.
2,6-Dimethylphenylboronic acid: Contains methyl groups instead of methoxy groups, leading to different electronic and steric properties.
Uniqueness: 3-Bromo-2,6-dimethoxyphenylboronic acid is unique due to the presence of both bromine and methoxy groups on the phenyl ring. This combination provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.
属性
IUPAC Name |
(3-bromo-2,6-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKKMVAQHOAAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)Br)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
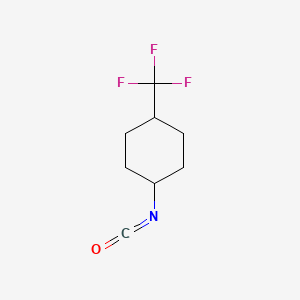
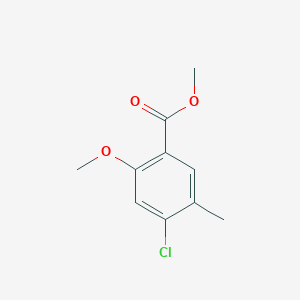
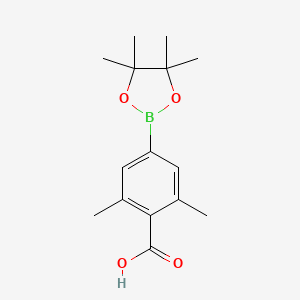
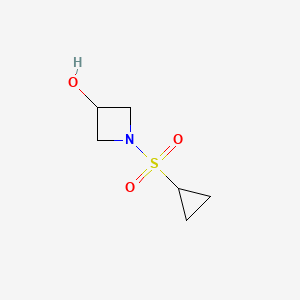
![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)

